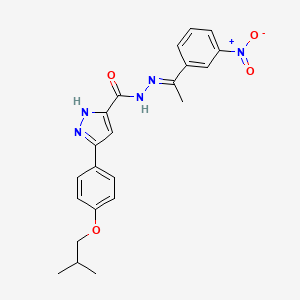
5-(4-Isobutoxyphenyl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Isobutoxyphenyl)-N’-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isobutoxyphenyl)-N’-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core. This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions to form the pyrazole ring.
Substitution with Isobutoxyphenyl Group: The next step involves the introduction of the 4-isobutoxyphenyl group. This can be done through a nucleophilic substitution reaction where the pyrazole ring is reacted with a suitable isobutoxyphenyl halide.
Formation of the Carbohydrazide: The pyrazole derivative is then converted to the carbohydrazide by reacting with hydrazine hydrate.
Condensation with 3-Nitrobenzaldehyde: Finally, the carbohydrazide is condensed with 3-nitrobenzaldehyde under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to scale up the production efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutoxyphenyl and nitrophenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the isobutoxyphenyl and nitrophenyl groups.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Halogenated derivatives of the aromatic rings.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
The compound’s potential medicinal properties are of great interest. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 5-(4-Isobutoxyphenyl)-N’-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
相似化合物的比较
Similar Compounds
5-(4-Isobutoxyphenyl)-1H-pyrazole-3-carbohydrazide: Lacks the nitrophenyl group, which may result in different reactivity and bioactivity.
N’-(1-(3-Nitrophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide: Lacks the isobutoxyphenyl group, affecting its overall properties.
Uniqueness
The presence of both the isobutoxyphenyl and nitrophenyl groups in 5-(4-Isobutoxyphenyl)-N’-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide makes it unique. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
634898-57-0 |
|---|---|
分子式 |
C22H23N5O4 |
分子量 |
421.4 g/mol |
IUPAC 名称 |
3-[4-(2-methylpropoxy)phenyl]-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H23N5O4/c1-14(2)13-31-19-9-7-16(8-10-19)20-12-21(25-24-20)22(28)26-23-15(3)17-5-4-6-18(11-17)27(29)30/h4-12,14H,13H2,1-3H3,(H,24,25)(H,26,28)/b23-15+ |
InChI 键 |
OGQXLMDPRQVYNK-HZHRSRAPSA-N |
手性 SMILES |
CC(C)COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC(=CC=C3)[N+](=O)[O-] |
规范 SMILES |
CC(C)COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-methoxyphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B12006243.png)
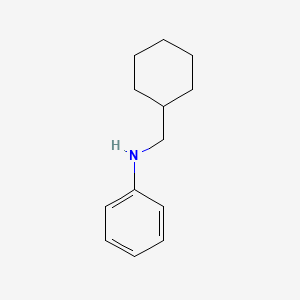
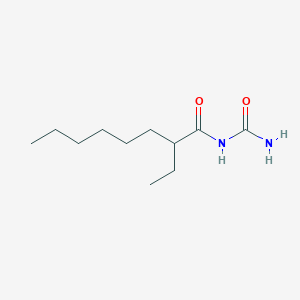
![6-Ethoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid](/img/structure/B12006256.png)
![(5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006257.png)
![N-phenyl-N'-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide](/img/structure/B12006265.png)
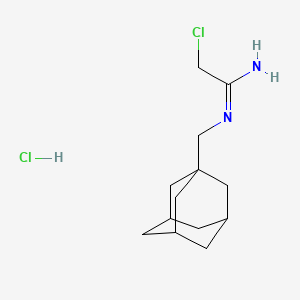
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B12006281.png)
![4-fluorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12006285.png)

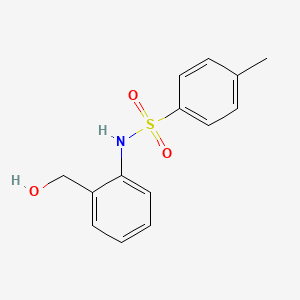
![2-(4-Bromophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12006293.png)


